Scientific Field: Chemistry and Pharmacology
Methods of Application: The adamantanyl-functionalized phthalimide scaffold contains bromide groups on the C4 and C5 positions of the benzene ring, allowing further facile modifications of the scaffold.
Results or Outcomes: The structure was fully characterized including single-crystal X-ray crystallography.
Scientific Field: Pharmacology
Summary of Application: Phthalimide derivatives have been presented as promising molecules in reducing high levels of cholesterol, triglycerides, and serum glucose in animal models.
Methods of Application: Mice were treated with 20 mg/kg/day of the phthalimide derivative N-[4-chlorophenyl] phthalimide.
Results or Outcomes: A 63-47% decrease in cholesterol and triglyceride levels was observed.
Summary of Application: The compound has shown potential in antiviral properties.
Methods of Application: Not specified.
Results or Outcomes: Not specified.
N-(1-Adamantyl)phthalimide is a chemical compound characterized by its unique structure, which includes an adamantyl group attached to a phthalimide moiety. Its molecular formula is C₁₈H₁₉NO₂, and it possesses notable physical properties that contribute to its functionality in various applications. The adamantyl group is derived from adamantane, a polycyclic hydrocarbon known for its stability and rigidity, while the phthalimide part contributes to the compound's reactivity and potential biological activity.
N-(1-Adamantyl)phthalimide exhibits significant biological activity, particularly in the realm of antimicrobial and antiproliferative effects:
The synthesis of N-(1-Adamantyl)phthalimide typically involves several steps:
These methods can vary based on specific desired properties or functional groups needed for further applications.
N-(1-Adamantyl)phthalimide finds utility across several fields:
Studies on N-(1-Adamantyl)phthalimide's interactions reveal important insights into its behavior in biological systems:
N-(1-Adamantyl)phthalimide shares structural similarities with several other compounds, which can be compared based on their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(2-Adamantyl)phthalimide | Phthalimide derivative | Exhibits different reactivity patterns under light |
| N-(1-Phenyl)phthalimide | Phthalimide derivative | Known for its applications in dye chemistry |
| N-(1-Acetyl)adamantane | Adamantane derivative | Used primarily as a precursor in organic synthesis |
| N-(1-Cyclopropyl)phthalimide | Phthalimide derivative | Notable for specific biological activities |
Each of these compounds presents unique characteristics that differentiate them from N-(1-Adamantyl)phthalimide. The presence of different substituents leads to variations in reactivity and biological activity, underscoring the importance of structural nuances in determining compound behavior.